molecular formula C10H16ClN5 B10827450 Phenformin-d5 (hydrochloride)

Phenformin-d5 (hydrochloride)

Cat. No.: B10827450
M. Wt: 246.75 g/mol
InChI Key: YSUCWSWKRIOILX-GWVWGMRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Phenformin-d5 (hydrochloride) involves the incorporation of deuterium atoms into the phenformin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route generally includes the following steps:

Industrial production methods for Phenformin-d5 (hydrochloride) are similar to those used for other deuterated compounds, involving large-scale deuteration processes and purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Phenformin-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Phenformin can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert phenformin to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Phenformin can undergo nucleophilic substitution reactions, where the biguanide group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids and amides, while reduction can yield primary and secondary amines .

Comparison with Similar Compounds

Phenformin-d5 (hydrochloride) is similar to other biguanide compounds, such as:

Phenformin-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical applications .

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

246.75 g/mol

IUPAC Name

1-(diaminomethylidene)-2-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]guanidine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H6,11,12,13,14,15);1H/i1D,2D,3D,4D,5D;

InChI Key

YSUCWSWKRIOILX-GWVWGMRQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN=C(N)N=C(N)N)[2H])[2H].Cl

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)N=C(N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.